2-Phenethylpyrazine

Descripción general

Descripción

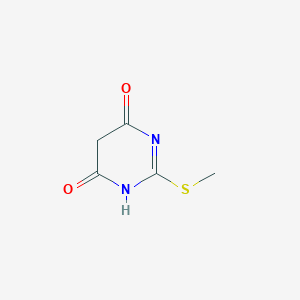

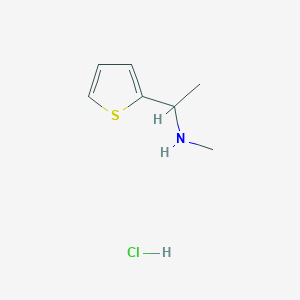

2-Phenethylpyrazine (PEP) is a heterocyclic organic compound that belongs to the pyrazine family. It is known for its strong odor resembling roasted peanuts, which makes it appropriate for use as a flavoring agent in food products. The molecular formula of this compound is C12H12N2 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazine synthesis in general has been a subject of extensive research. Methods include the extraction of natural products, chemical and biocatalytic synthesis, and fermentation by microorganisms .Molecular Structure Analysis

The molecular weight of this compound is 184.24 g/mol . The InChI representation of the molecule isInChI=1S/C12H12N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,8-10H,6-7H2 . The Canonical SMILES representation is C1=CC=C(C=C1)CCC2=NC=CN=C2 . Physical and Chemical Properties Analysis

This compound has a molecular weight of 184.24 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 25.8 Ų . The Heavy Atom Count is 14 . The molecule is Covalently-Bonded Unit Count 1 .Aplicaciones Científicas De Investigación

Pharmacological Properties

- Antidepressant Potential: Research indicates the discovery of compounds with a substituted pyrazine ring showing potential as antidepressant agents. These compounds, including variations of pyrazines, may offer different activity spectrums and help eliminate undesirable effects of known agents (Gylys, Muccia, & Taylor, 1963).

Antimicrobial Activity

- Antibacterial Efficacy: Some novel hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties, including 2-Phenethylpyrazine, have shown significant effectiveness against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa (Kamal et al., 2015).

- Antifungal Potency: Certain pyrazine derivatives exhibit potent antifungal properties against organisms like Candida albicans, suggesting their potential in addressing fungal infections (Azab, Youssef, & El-Bordany, 2013).

Physicochemical Properties

- DNA and Protein Binding: Investigations into 2-hydrazinopyrazine, a structurally similar compound to pyrazine, have demonstrated notable binding affinity with biomolecules such as DNA and proteins, underscoring the potential for medicinal applications (Mech et al., 2020).

Biological Activity and Interaction

- Genetic Apparatus Stability: The impact of pyrazine-containing substances, including this compound, on the stability of genetic apparatus in organisms has been a topic of study, revealing insights into their biological interactions and potential effects (Daev et al., 2009).

Chemoprevention

- Potential in Cancer Prevention: Research on compounds like 2-(allylthio)pyrazine indicates their possible role in chemoprevention, particularly in the context of colon carcinogenesis (Kim et al., 2001).

Synthesis and Chemical Properties

- Synthesis and Characterization: The synthesis and characterization of various pyrazine derivatives, including their structural properties and potential applications, form a significant part of the research into this compound (Zhao et al., 2004).

Reproductive and DevelopmentalEffects

- Influence on Reproductive Fitness: Studies have shown that compounds like 2,5-dimethylpyrazine can affect reproductive success in animals, such as mice. This research suggests a potential influence of pyrazine derivatives on biological reproductive processes (Jemioło & Novotny, 1993).

Microbial Metabolism

- Role in Microbial Processes: Pyrazines, including this compound, are metabolized by certain bacteria and fungi, highlighting their role in microbial biochemical pathways. This understanding contributes to the broader application of pyrazines in biotechnology and pharmaceuticals (Rajini et al., 2011).

Electrophysiology and Alarm Responses

- Behavioral Effects on Insects: Research into the electrophysiological and alarm responses of insects to pyrazine derivatives indicates their potential use in pest control and understanding insect behavior (Li, Liu, & Chen, 2019).

Direcciones Futuras

There are numerous pyrazine and phenazine compounds that demonstrate biological activities relevant to the treatment of disease . Pyrazine and phenazine agents have shown potential therapeutic value, including several clinically used agents . These incredible heterocycles offer promise in medicine .

Mecanismo De Acción

Target of Action

2-Phenethylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family

Mode of Action

Pyrazine derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential

Análisis Bioquímico

Biochemical Properties

2-Phenethylpyrazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical pathways. Additionally, this compound has been shown to bind to certain receptor proteins, influencing their activity and potentially modulating physiological responses .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving G-protein-coupled receptors (GPCRs) . By binding to these receptors, this compound can activate or inhibit downstream signaling cascades, affecting gene expression and cellular metabolism. Furthermore, studies have shown that this compound can modulate the activity of enzymes involved in cellular metabolism, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its impact on metabolic pathways and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate physiological processes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including alterations in liver and kidney function . These dosage-dependent effects are important for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues. The compound’s distribution can influence its bioavailability and effectiveness in different biological contexts .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, further influencing its biochemical effects .

Propiedades

IUPAC Name |

2-(2-phenylethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,8-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWPAMNCTNMMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335126 | |

| Record name | 2-phenethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91391-83-2 | |

| Record name | 2-phenethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1297494.png)